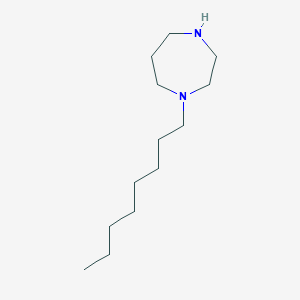
1-Octyl-1,4-diazepane
Descripción general
Descripción
1-Octyl-1,4-diazepane is a derivative of 1,4-diazepines, which are two nitrogen-containing seven-membered heterocyclic compounds . These compounds are associated with a wide range of biological activities . The molecular formula of this compound is C13H28N2 .
Synthesis Analysis
1,4-Diazepines, including this compound, can be synthesized from N-propargylamines . This approach has seen significant growth in recent years due to its high atom economy and shorter synthetic routes .Molecular Structure Analysis
1,4-Diazepines have a cyclic structure that includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (− diaza-) normally in 1 and 4 positions .Chemical Reactions Analysis
1,4-Diazepines are actively involved in various chemical reactions due to their medicinal importance . The synthetic schemes and reactivity of 1,4-diazepines have been a subject of study for many decades .Mecanismo De Acción
Target of Action
1-Octyl-1,4-diazepane is a derivative of the 1,4-diazepane class of compounds . The primary targets of this class of compounds are the gamma-aminobutyric acid (GABA) receptors, which are the major inhibitory neurotransmitters in the brain . The enhancement of GABA activity results in anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties .
Mode of Action
This compound, like other 1,4-diazepanes, mediates its central nervous system (CNS) depressant activity through the neurotransmitter GABA . It binds to GABA A receptors and potentiates the inhibitory action of GABA . This potentiation results in the enhancement of the inhibitory signals in the CNS, leading to the various therapeutic effects of the compound.
Biochemical Pathways
The biochemical pathways affected by this compound involve the GABAergic system . By enhancing the activity of GABA, the compound increases the inhibitory signals in the CNS. This can lead to a decrease in neuronal excitability and an increase in the threshold for seizures, thereby providing an anticonvulsant effect. Additionally, the enhancement of GABA activity can lead to anxiolytic and sedative effects.
Pharmacokinetics
Other 1,4-diazepanes, such as diazepam, have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The action of these compounds is further prolonged by the even longer half-life of their principal active metabolites . Similar ADME properties could be expected for this compound, but specific studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABA activity. This can lead to a decrease in neuronal excitability, providing an anticonvulsant effect. Additionally, the compound can induce anxiolytic and sedative effects due to its enhancement of inhibitory signals in the CNS .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Octyl-1,4-diazepane is its ability to form stable complexes with metal ions, which can be used for various applications such as drug delivery and catalysis. However, its low solubility in water may limit its potential use in certain applications. Additionally, the synthesis of this compound can be challenging and requires specific conditions and equipment.
Direcciones Futuras
There are several future directions for research on 1-Octyl-1,4-diazepane. One area of research is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the exploration of its potential use as a ligand in coordination chemistry and for the synthesis of metal-organic frameworks. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, this compound is a cyclic amine that has potential applications in various fields of scientific research. Its ability to form stable complexes with metal ions makes it a promising compound for drug delivery and catalysis. However, further research is needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
1-Octyl-1,4-diazepane has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. In materials science, 1-Octyl-1,4-diazepanee has been studied for its ability to act as a ligand in coordination chemistry and for its potential use in the synthesis of metal-organic frameworks. In catalysis, this compound has been studied for its ability to catalyze various reactions such as the epoxidation of alkenes.
Safety and Hazards
Propiedades
IUPAC Name |
1-octyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-2-3-4-5-6-7-11-15-12-8-9-14-10-13-15/h14H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPYZFDONNNPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307954 | |
| Record name | 1-octyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54256-47-2 | |
| Record name | NSC197218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-octyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



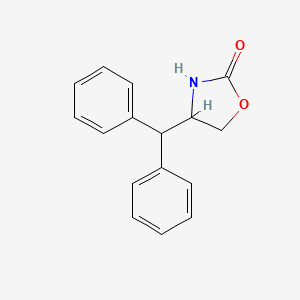

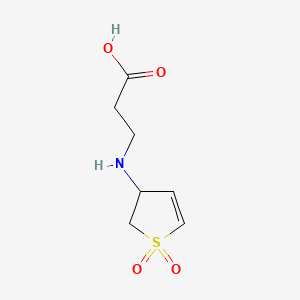
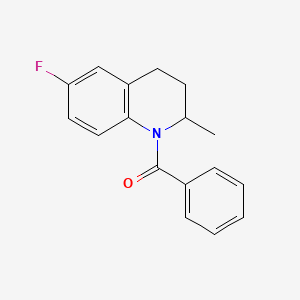
![Octahydro-1H-cyclopenta[c]pyridine](/img/structure/B3144009.png)
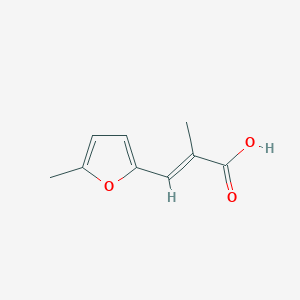
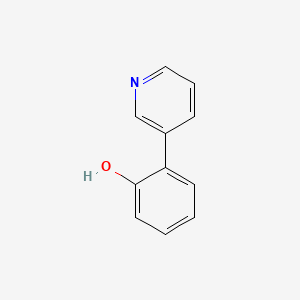
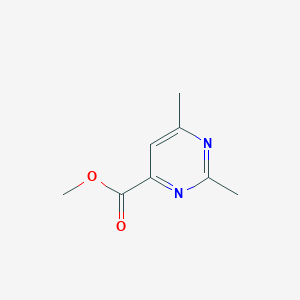
![2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B3144038.png)



![2-({4-[(3,5-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3144076.png)
